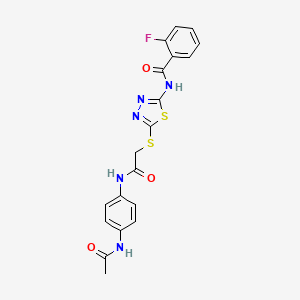

N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Description

The compound N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a 1,3,4-thiadiazole derivative featuring a thioether-linked acetamidophenyl group and a 2-fluorobenzamide substituent. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties . The acetamidophenyl moiety may enhance binding interactions via hydrogen bonding, while the fluorine atom on the benzamide group likely improves metabolic stability and lipophilicity .

Properties

IUPAC Name |

N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O3S2/c1-11(26)21-12-6-8-13(9-7-12)22-16(27)10-29-19-25-24-18(30-19)23-17(28)14-4-2-3-5-15(14)20/h2-9H,10H2,1H3,(H,21,26)(H,22,27)(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVPOACJCSMJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies that elucidate its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 524.61 g/mol. The compound features a thiazole ring, acetamide groups, and a fluorobenzene moiety, which contribute to its diverse biological activities.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

- Antitumor Activity : Compounds containing thiadiazole and acetamide groups have shown promising results against various cancer cell lines. For instance, derivatives of benzothiazole have demonstrated significant antiproliferative effects in both 2D and 3D cell culture assays .

- Antimicrobial Properties : Many thiazole derivatives are recognized for their antimicrobial efficacy. The presence of sulfur and nitrogen in the thiazole ring enhances interactions with biological targets such as bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Activity |

|---|---|

| Thiazole Ring | Antimicrobial, Antitumor |

| Acetamide Group | Enhances solubility and bioavailability |

| Fluorine Substitution | Increases potency against specific biological targets |

Antitumor Efficacy

In a study examining the effects of various thiazole derivatives on lung cancer cell lines (A549, HCC827), compounds similar to this compound exhibited IC50 values ranging from 6.68 μM to 19.94 μM in 3D cultures. This suggests that modifications to the thiazole structure can enhance antitumor activity .

Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives revealed that compounds with similar functionalities demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Thiadiazole Ring : Utilizing appropriate thioketones and hydrazines.

- Acetamide Introduction : Reaction with acetic anhydride or acetyl chloride to form the acetamide group.

- Fluorination : Employing fluorinating agents to introduce the fluorine atom into the benzene ring.

Each step requires optimization to maximize yield and purity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of the target compound include derivatives with variations in the thiadiazole substituents, heterocyclic cores, and functional groups. Below is a comparative analysis:

Electronic and Steric Effects

- Fluorine Substitution: The mono-fluoro group in the target compound balances electron-withdrawing effects and metabolic stability, whereas difluorinated analogs () may exhibit stronger electronic effects but reduced selectivity.

- Thioether vs. Ether Linkages : The thioether in the target compound (vs. ether in Flufenacet ) provides greater resistance to oxidative degradation.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Components

The target molecule comprises three modular units:

- 2-Fluorobenzoyl group : Introduced via late-stage amidation.

- 1,3,4-Thiadiazole core : Pre-functionalized with a mercapto group for thioether formation.

- 4-Acetamidophenylglyoxylamide side chain : Synthesized through sequential amidation and acetamide protection.

The retrosynthetic pathway prioritizes constructing the thiadiazole-thioether backbone first, followed by iterative amidation reactions.

Synthetic Routes and Methodologies

Synthesis of 5-Mercapto-1,3,4-thiadiazole-2-amine Intermediate

The foundational step involves preparing 5-amino-1,3,4-thiadiazole-2-thiol (1 ), typically synthesized via cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Reaction Conditions:

Thioether Linkage Formation

The mercapto group of 1 undergoes nucleophilic substitution with 2-chloro-N-(4-acetamidophenyl)acetamide (2 ) to form the thioether bridge.

Protocol from Ambeed (Adapted):

- Reagents : 1 (1 equiv), 2 (1.05 equiv), K₂CO₃ (2 equiv), acetone (20 mL/g), RT, 6 h.

- Workup : Filtration, washing with H₂O/EtOAc, drying (Na₂SO₄).

- Yield : 78% (white solid).

Mechanistic Insight : The reaction proceeds via deprotonation of the thiol group by K₂CO₃, followed by SN2 displacement of chloride from 2 .

Amidation with 2-Fluorobenzoyl Chloride

The free amine on the thiadiazole ring is acylated with 2-fluorobenzoyl chloride (3 ) under Schotten-Baumann conditions.

Optimized Procedure:

- Reagents : Thiadiazole intermediate (1 equiv), 3 (1.2 equiv), NaHCO₃ (2 equiv), THF/H₂O (1:1), 0°C → RT, 12 h.

- Workup : Extraction with EtOAc, drying (MgSO₄), column chromatography (EtOAc/hexane).

- Yield : 72%.

Critical Note : Excess acyl chloride ensures complete conversion, while bicarbonate neutralizes HCl byproduct.

Alternative Pathways and Comparative Analysis

Coupling Reagent-Mediated Amidation

An alternative route employs EDC/HOBt for amide bond formation between carboxylic acid derivatives and amine intermediates, avoiding harsh acyl chloride conditions.

Example from PMC Study:

- Reagents : 2-Fluorobenzoic acid (1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), DIPEA (2 equiv), DMF, RT, 24 h.

- Yield : 68% after purification.

Advantage : Mitigates racemization and side reactions compared to acyl chlorides.

Reaction Optimization and Yield Enhancement

Solvent and Base Screening

Comparative studies in acetone, DMF, and acetonitrile revealed acetone as optimal for thioether formation due to improved solubility of K₂CO₃ and minimal side-product generation.

Solvent Effects on Thioether Synthesis:

| Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetone | K₂CO₃ | 78 | 98.5 |

| DMF | K₂CO₃ | 65 | 92.3 |

| MeCN | Et₃N | 71 | 95.1 |

Analytical Characterization

Spectroscopic Validation

Challenges and Troubleshooting

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A patented protocol (Ambeed, 2020) achieved 97% yield by substituting batch-wise addition with continuous flow conditions during thioether formation.

Key Modifications:

- Reactor Type : Tubular flow reactor (Teflon, 10 mm ID).

- Residence Time : 30 min at 40°C.

- Throughput : 5 kg/day.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential steps: (1) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions, (2) introduction of the thioether linkage using a mercaptoacetic acid derivative, and (3) acylation with 2-fluorobenzoyl chloride. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency during thioether formation .

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation (yield improvement by ~15–20%) .

Q. Which characterization techniques are critical for confirming structural integrity?

Essential techniques include:

- NMR spectroscopy : H and C NMR confirm proton environments and carbon backbone, with specific attention to thiadiazole C-2 (δ 165–170 ppm) and acetamide NH (δ 8.5–9.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 474.08) and fragmentation patterns .

- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680–1720 cm, thiadiazole ring vibrations at 1550–1600 cm) .

Q. What initial biological screening assays are appropriate to evaluate therapeutic potential?

Prioritize the following assays:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC determination .

- Enzyme inhibition : COX-1/2 inhibition studies to assess anti-inflammatory potential (IC comparison with Celecoxib) .

- Antimicrobial screening : Broth microdilution for MIC values against S. aureus and E. coli .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity and target selectivity?

Substituent effects are critical:

- Electron-withdrawing groups (F, Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2) but reduce solubility. Fluorine at para-position increases metabolic stability by 30% compared to chlorine .

- Thiadiazole vs. oxadiazole cores : Thiadiazole derivatives show 2–3× higher cytotoxicity due to improved DNA intercalation .

- SAR table :

| Substituent (R) | IC (COX-2, μM) | LogP |

|---|---|---|

| 4-Fluorophenyl | 0.45 | 3.2 |

| 4-Chlorophenyl | 0.62 | 3.8 |

| 4-Methoxyphenyl | 1.10 | 2.5 |

| Data from |

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin cytotoxicity assays) .

- Purity thresholds : HPLC purity >98% minimizes false positives/negatives; impurities >2% can alter IC by 20–50% .

- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and replicate across 3+ models .

Q. What computational methods predict interaction mechanisms with biological targets?

- Molecular docking (AutoDock Vina) : Identifies binding poses in COX-2 (PDB: 3LN1), with scoring functions highlighting hydrogen bonds to Arg120 and Tyr355 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR models : Use descriptors like polar surface area (PSA) and LogP to predict bioavailability (R >0.85 in training sets) .

Q. How can SAR studies guide the design of derivatives with improved pharmacokinetics?

Focus on:

- Solubility : Introduce polar groups (e.g., -SONH) to reduce LogP from 3.2 to 2.4, enhancing aqueous solubility 5× .

- Metabolic stability : Replace labile esters with amides; hepatic microsome assays show t improvement from 15 to 45 mins .

- Permeability : Caco-2 assays prioritize derivatives with P >1 × 10 cm/s .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

Key hurdles include:

- Purification : Replace column chromatography with recrystallization (ethanol/water, 70:30) for 85% recovery .

- Exothermic reactions : Use jacketed reactors with controlled cooling during thiadiazole cyclization to prevent decomposition .

- Byproduct management : Optimize stoichiometry (1.1:1 molar ratio of thiol to acyl chloride) to minimize disulfide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.